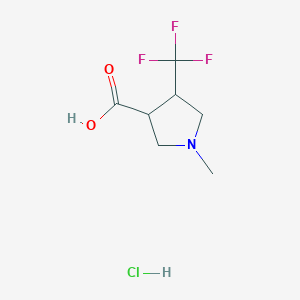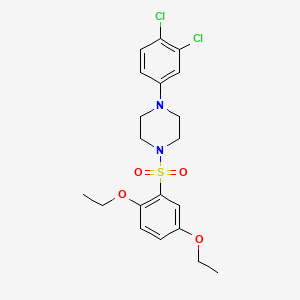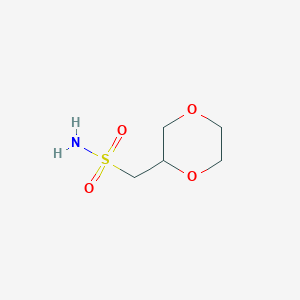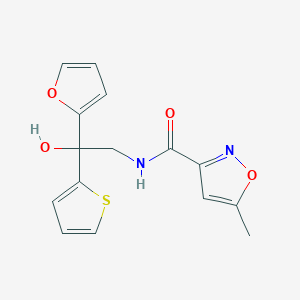![molecular formula C16H11Cl4NO3 B2733119 2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate CAS No. 860787-60-6](/img/structure/B2733119.png)
2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate, also known as 2,4-DCPP, is an organic compound belonging to the class of organochlorines. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 411.8 g/mol. 2,4-DCPP is used in a variety of applications, including as a pesticide, pharmaceutical, and in the manufacture of synthetic rubber.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation Studies
Organic intermediates, including 2,4-dichlorophenol and its derivatives, are often studied in the context of environmental science, particularly focusing on their degradation pathways. For instance, research by Sun and Pignatello (1993) on the degradation of 2,4-dichlorophenoxyacetic acid using advanced oxidation processes highlights the transformation of such compounds in wastewater treatment. This study is crucial for understanding how these chemicals break down in environmental settings, potentially leading to more effective removal techniques from contaminated waters (Sun & Pignatello, 1993).
Herbicidal Activity and Plant Physiology
The physiological effects of compounds structurally related to 2,4-dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate, such as dichlofop-methyl, on various plants have been examined. Shimabukuro et al. (1978) explored its impact on oat, wild oat, and wheat, providing insights into the selective herbicidal mechanisms and its broader implications in agricultural practices. This research aids in understanding how certain chemicals affect plant growth, which is essential for developing more effective and selective agrochemicals (Shimabukuro et al., 1978).
Chemical Synthesis and Structural Analysis
In the realm of organic chemistry, the synthesis and structural characterization of compounds related to this compound are of interest. Yan Shuang-hu (2014) focused on the preparation of a derivative through condensation, chlorination, and esterification reactions, which was then analyzed using various spectroscopic methods. Such research contributes to the broader understanding of the chemical properties and potential applications of these compounds in synthesis and materials science (Yan Shuang-hu, 2014).
Advanced Oxidation Processes for Organic Pollutant Degradation
Brillas, Calpe, and Casado (2000) investigated the mineralization of 2,4-dichlorophenoxyacetic acid, a compound related to this compound, using advanced electrochemical oxidation processes. Their findings contribute to the development of more efficient methods for the removal of persistent organic pollutants from water, enhancing environmental protection efforts (Brillas, Calpe, & Casado, 2000).
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO3/c17-11-2-1-10(13(19)7-11)9-23-21-6-5-16(22)24-15-4-3-12(18)8-14(15)20/h1-4,6-8H,5,9H2/b21-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEZFPJUYNTJOW-AERZKKPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[4-(cyclopropylmethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2733041.png)
![4-[2-(benzenesulfonamido)-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2733043.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2733048.png)
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2733049.png)
![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)


![N-1,3-benzodioxol-5-yl-2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2733056.png)

